

# "7-Deaza-2-mercaptohypoxanthine" chemical properties and structure

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Compound of Interest

Compound Name: 7-Deaza-2-mercaptohypoxanthine

Cat. No.: B014463

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# An In-depth Technical Guide to 7-Deaza-2-mercaptohypoxanthine

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**7-Deaza-2-mercaptohypoxanthine**, a synthetic analogue of the natural purine hypoxanthine, presents a unique profile for researchers in medicinal chemistry and drug development. Its core structure, a pyrrolo[2,3-d]pyrimidine, deviates from the typical purine scaffold by the substitution of a carbon for a nitrogen at the 7-position. This modification significantly alters its electronic properties and potential for biological interactions. This technical guide provides a consolidated overview of the known chemical properties, structure, and the particularly intriguing, concentration-dependent dual regulatory role of **7-Deaza-2-mercaptohypoxanthine** on the enzyme xanthine oxidase. While a detailed synthesis protocol remains to be fully elucidated in publicly available literature, this document compiles the foundational knowledge necessary to inform future research and application.

## **Chemical Properties and Structure**

**7-Deaza-2-mercaptohypoxanthine**, systematically named 2-Mercapto-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, possesses a distinct set of physicochemical properties that are crucial for its handling and application in experimental settings.



### Structure:

The fundamental structure is a 7-deazapurine core, which is a bicyclic heterocycle composed of a pyrimidine ring fused to a pyrrole ring. In this specific molecule, the pyrimidine ring is substituted with a mercapto (-SH) group at the 2-position and a hydroxyl (-OH) group at the 4-position, leading to its classification as a derivative of hypoxanthine.

Table 1: Physicochemical Properties of **7-Deaza-2-mercaptohypoxanthine** 

Property	Data
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> OS
Molecular Weight	167.19 g/mol
CAS Number	67831-84-9
Melting Point	335-345°C (with decomposition)[1]
Solubility	Soluble in aqueous alkali and Dimethylformamide (DMF)[1]
Alternate Names	7-Deaza-6-hydroxy-2-mercaptopurine, 2-Thioxo-7-deazahypoxanthine

## Experimental Protocols Synthesis

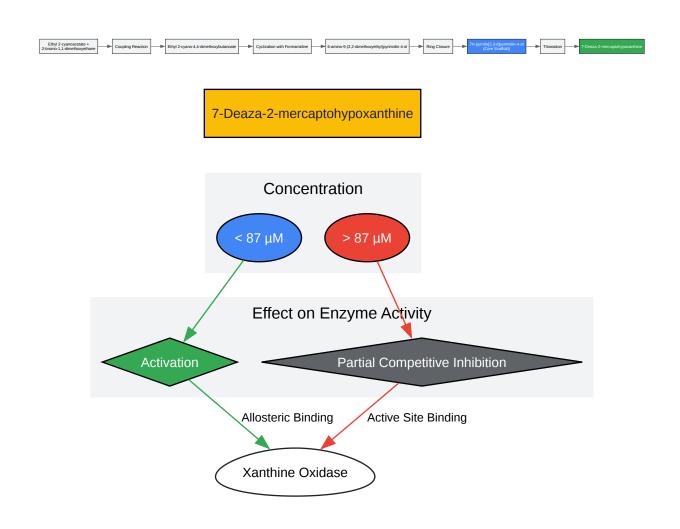
A detailed, step-by-step experimental protocol for the synthesis of **7-Deaza-2-mercaptohypoxanthine** is not readily available in the surveyed scientific literature. However, the synthesis of the core scaffold, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, has been described in patent literature. This process generally involves a multi-step sequence starting from the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by cyclization with formamidine to form a pyrimidine intermediate, which is then further cyclized to the desired pyrrolo[2,3-d]pyrimidine core.

To obtain the target molecule, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold would subsequently require thionation at the 2-position. Standard thionation procedures in heterocyclic chemistry,



such as treatment with Lawesson's reagent or phosphorus pentasulfide, could be explored for this transformation.

Figure 1: Proposed General Synthesis Workflow



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### References

• 1. ijsred.com [ijsred.com]







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